1,2-Ethanediol-1,2-14C2

Metabolic tracing Mass balance Isotopologue comparison

1,2-Ethanediol-1,2-14C2 (synonym: [1,2-14C]ethylene glycol) is a carbon-14 radiolabeled analogue of ethylene glycol in which both methylene carbon atoms are substituted with 14C, yielding a molecular formula of 14C2H6O2 and a monoisotopic mass of 66.043 Da. This dual-labeled small-molecule diol serves as a definitive radiotracer for absorption, distribution, metabolism, and excretion (ADME) studies, environmental fate analysis, and metabolic pathway elucidation.

Molecular Formula C2H6O2
Molecular Weight 66.053 g/mol
CAS No. 59609-67-5
Cat. No. B3054322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Ethanediol-1,2-14C2
CAS59609-67-5
Molecular FormulaC2H6O2
Molecular Weight66.053 g/mol
Structural Identifiers
SMILESC(CO)O
InChIInChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1+2,2+2
InChIKeyLYCAIKOWRPUZTN-XPULMUKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Ethanediol-1,2-14C2 (CAS 59609-67-5): Radiolabeled Ethylene Glycol Procurement & Scientific Selection Guide


1,2-Ethanediol-1,2-14C2 (synonym: [1,2-14C]ethylene glycol) is a carbon-14 radiolabeled analogue of ethylene glycol in which both methylene carbon atoms are substituted with 14C, yielding a molecular formula of 14C2H6O2 and a monoisotopic mass of 66.043 Da [1]. This dual-labeled small-molecule diol serves as a definitive radiotracer for absorption, distribution, metabolism, and excretion (ADME) studies, environmental fate analysis, and metabolic pathway elucidation. Commercially, it is supplied as an aqueous solution with a specific activity of 40–60 mCi/mmol (1.48–2.22 GBq/mmol) and radiochemical purity ≥97% as verified by HPLC radiochromatogram . Its CAS registry number 59609-67-5 unambiguously identifies the [1,2-14C2] isotopologue, distinguishing it from unlabeled ethylene glycol (CAS 107-21-1), singly labeled variants, and stable-isotope-labeled (e.g., 13C2) forms.

Why Unlabeled, Singly Labeled, or 3H-Labeled Ethylene Glycol Cannot Substitute for 1,2-Ethanediol-1,2-14C2 in Quantitative ADME and Mass Balance Studies


Ethylene glycol isotopologues are not functionally interchangeable for quantitative metabolic tracing. Unlabeled ethylene glycol offers no radiodetectable signal, precluding mass balance recovery quantification entirely [1]. Singly labeled [1-14C]- or [2-14C]-ethylene glycol carries a 14C atom at only one carbon position; during metabolism, the unlabeled carbon can be cleaved and lost as unlabeled metabolite (e.g., formate or glycine from C2), resulting in incomplete recovery of administered radioactivity and systematic underestimation of certain metabolic branches [2]. Tritiated [1,2-3H]ethylene glycol, while offering higher specific activity (5–15 Ci/mmol), is susceptible to hydrogen exchange with water in biological systems, chemical instability through radiolysis, and 3H isotope effects that can alter enzymatic oxidation kinetics compared to protium or 14C substrates [3]. Stable-isotope [13C2]ethylene glycol is suitable for LC-MS-based quantification in human volunteer studies but cannot deliver whole-body quantitative autoradiography or direct liquid scintillation counting of intact tissues, nor can it match the femtomolar sensitivity of 14C detection in metabolite profiling [3]. The [1,2-14C2] isotopologue uniquely ensures that every carbon atom in the parent molecule and all carbon-containing metabolites remains radioactive, enabling unequivocal mass balance closure and complete metabolic pathway accounting.

Quantitative Differentiation Evidence: Why 1,2-Ethanediol-1,2-14C2 Outperforms Alternative Ethylene Glycol Labels


Dual 14C Atom Labeling Enables 100% Metabolite Accountability Versus ≤50% with Single-Position 14C Labels

Ethylene glycol metabolism proceeds via sequential oxidation: EG → glycolaldehyde → glycolic acid → glyoxylic acid → oxalic acid, with CO2 liberated at multiple steps. In [1,2-14C2]ethylene glycol, both carbon atoms carry the 14C label, meaning every carbon-containing metabolite (glycolic acid at C1+C2, oxalic acid at C1+C2, CO2 from both positions) retains quantifiable radioactivity [1]. By contrast, [1-14C]-ethylene glycol or [2-14C]-ethylene glycol labels only one carbon atom; if that carbon is preferentially diverted to CO2 or to a specific metabolite, the other metabolic branch produces unlabeled species that escape radiometric detection [2]. The dual-labeled isotopologue thus guarantees complete mass balance tracing irrespective of metabolic branching asymmetry.

Metabolic tracing Mass balance Isotopologue comparison

Radiochemical Purity ≥97% by HPLC Radiochromatogram Ensures Quantitative Reliability Comparable to cGMP 14C API Standards

Commercially supplied [1,2-14C2]ethylene glycol is delivered with a radiochemical purity of ≥97% (Moravek MC 1143 specification: ≥98%; general vendor specification: ≥97%), verified by HPLC coupled with radiometric detection and documented by a dated radiochromatogram . In comparison, unlabeled ethylene glycol analytical grades are specified by GC chemical purity (e.g., ≥99.5% by GC per Ph. Eur.), which does not reflect the presence of non-volatile radiochemical impurities that can confound scintillation counting and metabolite quantification . The 14C-specific purity metric is directly relevant to ADME data integrity: a 3% radiochemical impurity at 50 mCi/mmol represents a confounding radioactive species of 1.5 mCi/mmol-equivalent, sufficient to distort metabolite profile interpretation.

Radiochemical purity Quality control Regulatory compliance

Specific Activity of 40–60 mCi/mmol Delivers Optimal Balance: Sufficient Sensitivity for Metabolite ID Without the Radiolytic Instability of High-Activity 3H Analogs

The [1,2-14C2]ethylene glycol product is supplied at 40–60 mCi/mmol (1.48–2.22 GBq/mmol) specific activity . While [1,2-3H]ethylene glycol achieves higher specific activity (5–15 Ci/mmol, i.e., approximately 100–250× higher) , this advantage is substantially offset by three factors: (i) 3H undergoes significant hydrogen exchange with aqueous biological media, causing label loss unrelated to metabolism; (ii) the higher specific activity accelerates autoradiolysis, degrading the compound during storage and incubation; and (iii) 3H counting requires quench correction and spectral deconvolution due to lower β-particle energy (Emax 18.6 keV vs 156 keV for 14C), reducing quantification accuracy in complex biological matrices [1]. The 40–60 mCi/mmol 14C specific activity provides sufficient sensitivity for radiometric detection of ≥0.1% of administered dose in typical ADME studies while maintaining radiochemical stability over months of refrigerated storage.

Specific activity Detection sensitivity Radiolytic stability

Cross-Species Metabolic Validation: 10-Fold Quantitative Difference in Glycolic Acid Formation Between Rat and Rabbit Liver Slices Quantified Exclusively with [1,2-14C]EG

Booth et al. (2004) employed [1,2-14C]ethylene glycol in precision-cut liver slice incubations from female Sprague-Dawley rats, New Zealand White rabbits, and humans (4 donors) at substrate concentrations of 3–40 mM [1]. Quantification of [14C]glycolic acid formation revealed an approximately 10-fold lower production in rabbit liver compared to rat liver across the concentration range. In human liver slices, glycolic acid formation from [1,2-14C]EG was below the detection limit in tissue from three of four donors, with only one donor showing detectable glycolic acid at a single extended incubation time point. By contrast, [14C]glyoxylic acid was detected in liver slices from all four human subjects, demonstrating that the 14C label was being carried through to downstream metabolites even when the intermediate (glycolic acid) was not detectable [1].

Hepatic metabolism Species differences Precision-cut liver slices

In Vivo Mass Balance: Total 14C Recovery of 91.8% at 10 mg/kg Oral Dose in Female Rats Confirms Tracer Integrity for Regulatory ADME Package

Frantz et al. (1996, Xenobiotica) administered [1,2-14C]ethylene glycol to female Sprague-Dawley rats at 10 mg/kg oral dose and achieved a total 14C mass balance recovery of 91.8 ± 3.4%, distributed as: expired 14CO2 47.9 ± 0.8%; urine 25.5 ± 3.8%; feces 2.8 ± 0.8%; tissues 5.7 ± 0.5%; carcass 9.6 ± 1.2% [1]. This recovery falls within the ideal radiochemical mass balance range of 90–110% recommended by OECD and EPA test guidelines [2]. At a higher dose of 1000 mg/kg, total recovery was 83.3 ± 3.5%, with a marked shift from 14CO2 exhalation (28.2 ± 2.1%) to urinary 14C excretion (35.0 ± 13.2%), demonstrating saturation of oxidative metabolic pathways [1]. The study also established oral bioavailability of unmetabolized EG at 92–100% in rats [3].

Mass balance recovery Oral absorption Regulatory ADME

Dose-Dependent Metabolic Saturation Quantified: Urinary [14C]Glycolate Increases 10-Fold (2%→20%) When Oxidative Capacity Is Exceeded

Marshall (1982) administered 14C-labeled ethylene glycol intravenously to Fischer 344 rats at 20, 200, 1000, and 2000 mg/kg and quantified dose-dependent metabolic fate [1]. At low doses (20–200 mg/kg), 39% of the administered 14C was expired as 14CO2 and only 2% appeared as urinary [14C]glycolate within 24 h. At high doses (1000–2000 mg/kg), 14CO2 exhalation decreased to 26% while urinary 14C excretion increased from 35% to 56%, with [14C]glycolate accounting for 20% of the administered dose—a 10-fold increase [1]. This saturation of glycolate-to-glyoxylate oxidation directly quantifies the metabolic threshold at which the nephrotoxic metabolite accumulates, and was detectable only because the dual 14C labeling carried radioactivity through all oxidation states of the C2 backbone [2].

Metabolic saturation Dose-dependent disposition Glycolate toxicity

Validated Research and Industrial Application Scenarios for 1,2-Ethanediol-1,2-14C2 Based on Quantitative Evidence


Regulatory GLP Mass Balance and Quantitative Whole-Body Autoradiography (QWBA) Studies

For pesticide (EPA OPPTS 870.7485), industrial chemical (REACH), and pharmaceutical (ICH M3) ADME packages, [1,2-14C2]ethylene glycol provides the ≥90% mass balance recovery required by OECD Test Guideline 417, as demonstrated by the 91.8 ± 3.4% recovery at 10 mg/kg oral dose in rats [1]. The dual 14C labeling ensures that all carbon-containing metabolites—including CO2, glycolic acid, and oxalic acid—are quantitatively captured, enabling QWBA tissue distribution imaging with 14C-specific storage phosphor imaging plates [1]. The ≥97% radiochemical purity certification supports GLP data integrity .

In Vitro to In Vivo Extrapolation (IVIVE) of Hepatic Ethylene Glycol Metabolism for Human Health Risk Assessment

The Booth et al. (2004) cross-species liver slice data using [1,2-14C]EG established that human liver forms approximately 10-fold less glycolic acid than rat liver, with Vmax/Km relative clearance ratios of 14:9:1 (human:rat:rabbit) [2]. This quantitative species-scaling dataset, achievable only with the dual 14C tracer, directly supports PBPK model parameterization for human health risk assessment of ethylene glycol exposure. Procurement of the identical [1,2-14C2] isotopologue enables direct comparison with published kinetic constants without cross-label calibration.

Dose-Ranging Toxicokinetic Studies to Define Metabolic Saturation Thresholds

The Marshall (1982) dose-response dataset—demonstrating a 10-fold increase in urinary [14C]glycolate (2% → 20% of dose) at doses exceeding metabolic saturation—provides a validated experimental template for toxicokinetic study design [3]. Researchers can replicate the 20–2000 mg/kg intravenous dose range in Fischer 344 rats to define the no-observed-adverse-effect level (NOAEL) for glycolate accumulation. The [1,2-14C2]EG compound's specific activity of 40–60 mCi/mmol provides sufficient sensitivity to detect <0.1% of administered dose as individual urinary metabolites by radio-HPLC.

Environmental Fate Studies: Aerobic Mineralization and Soil–Plant Mass Balance

For regulatory biodegradation testing (OECD 301, 307), [1,2-14C2]ethylene glycol enables complete mineralization tracking via 14CO2 trapping. The dual labeling ensures that partial oxidation products (glycolate, oxalate) and fully mineralized 14CO2 are all captured within a single radiometric detection framework, meeting the OECD 90–110% mass balance criterion for test validity [4]. The proven environmental fate recovery of ~100% of 14C in leaching studies with 74–77% parent compound determination by GC confirms compatibility of radiometric and chromatographic quantification [4].

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